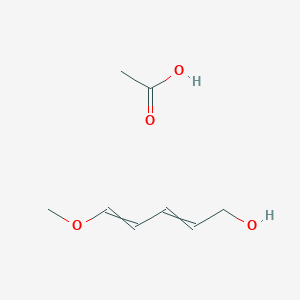
Acetic acid;5-methoxypenta-2,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;5-methoxypenta-2,4-dien-1-ol is an organic compound with the molecular formula C7H10O3 This compound is characterized by the presence of both an acetic acid group and a methoxypenta-2,4-dien-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methoxypenta-2,4-dien-1-ol typically involves the reaction of 5-methoxypenta-2,4-dien-1-ol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the acetylation process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-methoxypenta-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
Acetic acid;5-methoxypenta-2,4-dien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;5-methoxypenta-2,4-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;5-methoxypenta-2,4-dien-1-ol: Unique due to the presence of both acetic acid and methoxypenta-2,4-dien-1-ol moieties.
Methoxyacetic acid: Similar in structure but lacks the penta-2,4-dien-1-ol component.
Penta-2,4-dien-1-ol: Similar in structure but lacks the acetic acid component.
Uniqueness
This compound’s versatility and unique properties make it a valuable subject of study in multiple scientific disciplines.
Properties
CAS No. |
95083-84-4 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
acetic acid;5-methoxypenta-2,4-dien-1-ol |
InChI |
InChI=1S/C6H10O2.C2H4O2/c1-8-6-4-2-3-5-7;1-2(3)4/h2-4,6-7H,5H2,1H3;1H3,(H,3,4) |
InChI Key |
QDCRZJSGKNIPPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC=CC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















